molecular formula C10H20N6O5 B15342612 N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester CAS No. 102586-06-1

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester

Cat. No.: B15342612
CAS No.: 102586-06-1
M. Wt: 304.30 g/mol
InChI Key: NEMKILBTAPWFOQ-UHFFFAOYSA-N
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Description

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester is a nitroso-modified lysine derivative with a complex molecular architecture. The compound features:

  • A lysine backbone functionalized with carbamoyl (N2-carbamoyl) and aminomethyl (N6-aminomethyl) groups.
  • Two nitroso (-N=O) groups at the N2 and N6 positions.

Properties

CAS No.

102586-06-1

Molecular Formula

C10H20N6O5

Molecular Weight

304.30 g/mol

IUPAC Name

ethyl 6-[aminomethyl(nitroso)amino]-2-[carbamoyl(nitroso)amino]hexanoate

InChI

InChI=1S/C10H20N6O5/c1-2-21-9(17)8(16(14-20)10(12)18)5-3-4-6-15(7-11)13-19/h8H,2-7,11H2,1H3,(H2,12,18)

InChI Key

NEMKILBTAPWFOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCN(CN)N=O)N(C(=O)N)N=O

Origin of Product

United States

Preparation Methods

The synthesis of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves multiple steps, starting with the protection of the lysine amino groups, followed by the introduction of the carbamoyl and nitroso groups. The reaction conditions typically involve the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to selectively protect the amino groups. The nitroso groups are introduced using nitrosating agents like sodium nitrite in the presence of an acid. The final step involves the esterification of the lysine carboxyl group with ethanol under acidic conditions .

Chemical Reactions Analysis

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso groups can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The carbamoyl group can also interact with amino acid residues, affecting the protein’s structure and activity. These interactions can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Table 1: Comparative Analysis of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester and Related Compounds

Compound Name Key Functional Groups Molecular Features Toxicity/Stability Insights Reference
This compound Carbamoyl, dinitroso, aminomethyl, ethyl ester Lysine-derived, dual nitroso groups Likely high reactivity due to nitroso groups; carbamoyl may stabilize N/A
n-Nitrososarcosine ethyl ester Nitroso, ethyl ester Sarcosine (N-methylglycine) derivative Carcinogenic in silico models
Benzathine benzylpenicillin β-lactam, thiazolidine ring, dibenzylethylenediamine salt Penicillin derivative Low acute toxicity; used as antibiotic
Ketoprofen ethyl ester Ethyl ester, arylpropionic acid NSAID prodrug High bioconversion efficiency in vivo

Key Findings :

Nitroso Group Reactivity: Both the target compound and n-nitrososarcosine ethyl ester contain nitroso groups, which are associated with DNA alkylation and carcinogenicity . However, the target compound’s carbamoyl and aminomethyl substituents may modulate its reactivity compared to simpler nitroso derivatives.

Ethyl Ester Functionality :

  • Ethyl esters (e.g., in ketoprofen ethyl ester ) enhance lipophilicity and prodrug activation via esterases . This suggests the target compound may exhibit similar metabolic activation or improved cellular uptake.

Structural Complexity: The lysine backbone distinguishes the target compound from n-nitrososarcosine ethyl ester (sarcosine-based) and benzathine benzylpenicillin (β-lactam structure). The multiple functional groups (carbamoyl, nitroso, aminomethyl) likely confer unique physicochemical properties, such as altered solubility or stability.

Toxicity Considerations: Nitroso compounds are historically linked to carcinogenicity (e.g., n-nitrososarcosine ethyl ester in silico models ). The dual nitroso groups in the target compound may amplify this risk, though the carbamoyl group could sterically hinder DNA interactions.

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